Testosterone-19-hemisuccinate

Radioimmunoassay Testosterone measurement Hapten heterology

Testosterone-19-hemisuccinate (T19H; CAS 56101-27-0) is a synthetic C-19 hemisuccinate ester derivative of testosterone with molecular formula C₂₃H₃₂O₆ and molecular weight 404.5 g/mol. It belongs to the class of 19-linked testosterone haptens designed to preserve the native 3-keto-Δ⁴ and 17β-hydroxyl functional groups, thereby minimizing structural perturbation when conjugated to carrier proteins for antibody generation.

Molecular Formula C23H32O6
Molecular Weight 404.5 g/mol
CAS No. 56101-27-0
Cat. No. B1219771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTestosterone-19-hemisuccinate
CAS56101-27-0
Synonymst-19-h
testosterone-19-hemisuccinate
testosterone-19-succinate
Molecular FormulaC23H32O6
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34COC(=O)CCC(=O)O
InChIInChI=1S/C23H32O6/c1-22-10-9-18-16(17(22)4-5-19(22)25)3-2-14-12-15(24)8-11-23(14,18)13-29-21(28)7-6-20(26)27/h12,16-19,25H,2-11,13H2,1H3,(H,26,27)/t16-,17-,18-,19-,22-,23+/m0/s1
InChIKeyUELSRLDLPBOXOQ-CXWWUJLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Testosterone-19-hemisuccinate (CAS 56101-27-0): A C-19-Linked Hapten for High-Specificity Immunoassay Development


Testosterone-19-hemisuccinate (T19H; CAS 56101-27-0) is a synthetic C-19 hemisuccinate ester derivative of testosterone with molecular formula C₂₃H₃₂O₆ and molecular weight 404.5 g/mol [1]. It belongs to the class of 19-linked testosterone haptens designed to preserve the native 3-keto-Δ⁴ and 17β-hydroxyl functional groups, thereby minimizing structural perturbation when conjugated to carrier proteins for antibody generation [2]. T19H is exclusively employed as a research reagent for immunogen and radioligand synthesis in immunoassay development; it is not intended for therapeutic or diagnostic use [3].

Why Testosterone-19-hemisuccinate Cannot Be Replaced by Other Testosterone Haptens in Immunoassay Development


Substituting testosterone-19-hemisuccinate (T19H) with a different testosterone hapten—even one conjugated at the same C-19 position—predictably alters antibody specificity, assay sensitivity, and tracer binding behavior in ways that cannot be compensated by protocol adjustment [1]. The chemical bridge structure (hemisuccinate vs. carboxymethyl ether), the conjugation site (C-19 vs. C-3 vs. C-17), and the carrier protein (porcine thyroglobulin vs. BSA) each independently determine whether the resulting antisera will exhibit acceptable cross-reactivity with structurally similar steroids such as 5α-dihydrotestosterone (DHT), androstenedione, and progesterone [2]. Critically, monoclonal antibodies raised against T19H immunogens exhibit strict homologous tracer binding—they bind the T19H-derived iodinated tracer but fail to recognize the T19C-derived heterologous tracer—a bridge-recognition phenomenon not observed with T19C-derived monoclonal antibodies [3]. This asymmetric bridge specificity means that substituting T19H for T19C (or vice versa) in a validated assay system will break the immunogen–tracer pairing and invalidate the assay.

Testosterone-19-hemisuccinate: Quantified Differentiation Against Comparator Haptens


T19H-PT Antiserum with Heterologous [125I]T19C Tracer Achieves 15 pg/Tube Detection Limit—The Most Sensitive Configuration Among 40 System Combinations Evaluated

When rabbit antiserum raised against T19H–porcine thyroglobulin (PT) immunogen was paired with the heterologous [125I]T19C radioligand, the resulting radioimmunoassay achieved a detection limit of 15 pg/tube—the best sensitivity observed across all immunogen–tracer combinations tested [1]. This heterologous bridge strategy outperformed the homologous T19H–[125I]T19H system, which yielded the poorest assay sensitivity among all configurations despite producing the highest antiserum titres [2]. The sensitivity achieved (15 pg/tube) represents a practical lower limit of detection suitable for direct testosterone measurement in extracted human serum without chromatographic separation, as validated by correlation with chromatographic reference methods (r = 0.97) [3].

Radioimmunoassay Testosterone measurement Hapten heterology

T19H-Derived Polyclonal Antisera Demonstrate Cross-Reactivity ≤0.78% with 5α-Dihydrotestosterone—Enabling Chromatography-Free Testosterone Measurement

Rabbit polyclonal antisera raised against T19H-PT immunogen, when paired with the heterologous [125I]T19C radioligand, exhibited cross-reactivity of only 0.78% with 5α-dihydrotestosterone (DHT), 0.43% with androstenedione (AN), and 0.3% with progesterone (Po) [1]. This specificity profile is critical because DHT—differing from testosterone only by saturation of the Δ⁴ double bond—is the most challenging interferent in testosterone immunoassays. In contrast, the broad range of cross-reactivities observed across individual 19-linked antibodies (DHT: 4.4–100%, AN: 0.5–100%, Po: 0.08–5.4%) demonstrates that antibody specificity is not a class property of 19-linked haptens but depends on the specific combination of hapten chemistry, carrier protein, and immunization protocol [2]. The T19H-PT antiserum's DHT cross-reactivity of 0.78% compares favorably with T19C-PT antisera, which showed DHT cross-reactivity ranging from 0.78% to 21.1% across different radioligand pairings [3].

Antibody specificity Cross-reactivity 5α-Dihydrotestosterone interference

T19H Monoclonal Antibodies Exhibit Strict Homologous Tracer Binding—Enabling Heterologous Bridge-Based Sensitivity Optimization Not Possible with T19C Immunogens

Monoclonal antibodies derived from the T19H immunogen demonstrated exclusive binding to the homologous T19H-derived iodinated tracer, with no detectable binding to the heterologous T19C-derived tracer [1]. This strict bridge specificity is functionally asymmetric: monoclonal antibodies derived from the T19C immunogen, by contrast, bound both T19C-derived and T19H-derived tracers with similar titres and assay sensitivities [2]. The T19H-derived antibodies' exclusive homologous recognition means that when they are paired with heterologous tracers (e.g., [125I]T19C in polyclonal systems), the reduced affinity for the labeled ligand shifts the competitive equilibrium in favor of unlabeled analyte, thereby enhancing assay sensitivity—a principle known as heterologous bridge enhancement [3]. This property makes T19H uniquely suited as the immunogen component in heterologous assay designs, where the immunogen–tracer bridge mismatch is the primary mechanism for achieving sub-20 pg/tube detection limits.

Monoclonal antibody Bridge recognition Tracer heterology

C-19 Hemsuccinate Linkage Preserves Both 3-Keto-Δ⁴ and 17β-Hydroxyl Groups Intact—Minimizing Hapten Structural Distortion Relative to 3-Position or 17-Position Conjugates

The C-19 hemisuccinate linkage strategy introduces the conjugation handle at the angular methyl position (C-19) of the steroid nucleus, thereby leaving both the 3-keto-Δ⁴ group (ring A) and the 17β-hydroxyl group (ring D) structurally intact and unmodified [1]. This contrasts fundamentally with testosterone-3-O-carboxymethyloxime (T-3-CMO), which modifies the 3-keto group essential for antibody recognition of the A-ring, and testosterone-17-hemisuccinate (T17H, CAS 521-15-3), which esterifies the 17β-hydroxyl group and eliminates the D-ring epitope. The stereochemical rationale—that the axial C-19 hemisuccinate chain positions the carboxyl group sufficiently distant to avoid intramolecular interactions with the 3-keto and 17β-OH functional groups—was demonstrated to improve antibody specificity compared to conjugates that derivative functional groups directly [2]. The molecular weight difference quantifies the structural distinction: T19H (C₂₃H₃₂O₆, MW 404.5 g/mol) carries the hemisuccinate on the C-19 methyl carbon, whereas T17H (C₂₃H₃₂O₅, MW 388.5 g/mol) carries it as a 17β-ester—a difference of one oxygen atom and 16 mass units that reflects fundamentally different exposure of testosterone's immunodominant epitopes [3].

Hapten design Stereochemical preservation Epitope integrity

[125I]-Histamine Conjugate of T-3-CMO Yields Poorer Sensitivity and Specificity Than Either T19H or T19C Tracers—Confirming 19-Linked Tracer Superiority

When an [125I]-histamine conjugate of testosterone-3-carboxymethyloxime (T-3-CMO) was evaluated as a radioligand against monoclonal and polyclonal antibodies raised to 19-linked immunogens, it consistently produced poorer assay sensitivity and antibody specificity compared with 19-linked tracers ([125I]T19C and [125I]T19H) [1]. This finding establishes that the 19-linked tracer configuration is functionally superior to the widely used 3-position carboxymethyloxime tracer, regardless of whether the immunogen is T19C or T19H. The observation is consistent with the mechanistic understanding that the 3-CMO derivatization modifies the 3-keto group—a primary immunodominant epitope—while the 19-linked tracers preserve all native functional groups for antibody recognition [2]. The best overall assay performance was achieved with the T19H-PT immunogen paired with [125I]T19C as the heterologous tracer, confirming that 19-linked derivatives are the platform of choice for high-performance testosterone RIA [3].

Radioligand comparison 3-position vs. 19-position conjugation Iodinated tracer performance

Testosterone-19-hemisuccinate: Evidence-Backed Research and Industrial Application Scenarios


Development of High-Sensitivity Direct Testosterone Radioimmunoassays for Clinical Research (Chromatography-Free Workflow)

T19H conjugated to porcine thyroglobulin (T19H-PT) is the immunogen of choice for generating polyclonal antisera intended for direct (non-chromatographic) testosterone RIA in extracted human serum. The T19H-PT antiserum paired with heterologous [125I]T19C tracer achieves a detection limit of 15 pg/tube with DHT cross-reactivity of only 0.78%, enabling accurate testosterone quantification without prior chromatographic separation of cross-reacting steroids [1]. Clinical correlation studies confirmed agreement with chromatographic reference methods (r = 0.97) [2]. This scenario applies to endocrine research laboratories, clinical biochemistry reference labs, and population studies requiring high-throughput testosterone measurement in human serum or plasma.

Generation of Bridge-Specific Monoclonal Antibodies for Heterologous Immunoassay Format Development

T19H is the uniquely suitable immunogen for producing monoclonal antibodies that exhibit strict homologous bridge recognition—binding the T19H-derived tracer while failing to recognize the T19C-derived tracer [1]. This asymmetric binding property enables the rational design of heterologous bridge immunoassays, where reduced tracer affinity shifts competitive equilibrium to favor unlabeled analyte binding, yielding superior assay sensitivity. Monoclonal antibodies derived from T19C immunogens lack this bridge discrimination and are therefore not interchangeable for this application [2]. This scenario is directly relevant to in vitro diagnostics (IVD) developers, monoclonal antibody CROs, and academic groups developing next-generation steroid immunoassay platforms.

Stereochemically Optimized Hapten for Testosterone Antibody Production with Maximal Epitope Preservation

T19H is the preferred hapten when the research objective is to generate anti-testosterone antibodies that recognize the native testosterone molecule with minimal structural bias [1]. The C-19 hemisuccinate linkage preserves both the 3-keto-Δ⁴ group (ring A) and the 17β-hydroxyl group (ring D) intact, whereas 3-position conjugates (e.g., T-3-CMO) derivative the 3-keto group and 17-position conjugates (e.g., T17H) derivative the 17β-hydroxyl group [2]. This application serves custom antibody generation services, steroid biochemistry research groups, and pharmaceutical companies developing steroid hapten–carrier conjugates for immunogen preparation.

Procurement of T19H as a Reference Hapten for Immunoassay Cross-Validation and Bridge Effect Studies

T19H serves as an essential comparator hapten alongside T19C (CAS 67992-78-3) and T-3-CMO in systematic studies investigating the effect of chemical bridge structure, conjugation site, and carrier protein on resulting antibody specificity and assay performance [1]. The foundational White et al. (1985) and Crosby et al. (1986) studies established the benchmark dataset—characterizing 10 immunogens across 4 radioligands—against which new hapten designs must be compared [2]. T19H is therefore required as a reference standard in any immunoassay development program that seeks to optimize antibody specificity through systematic variation of hapten chemistry. This applies to academic steroid immunoassay groups, reference laboratories, and commercial immunoassay kit manufacturers.

Quote Request

Request a Quote for Testosterone-19-hemisuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.